Methyl 3-chloro-2-methyl-3-oxopropanoate is an organic compound with the molecular formula and a CAS number of 23185-24-2. This compound is a derivative of propanoic acid characterized by the presence of a chlorine atom, a methyl group, and an ester functional group. It is primarily utilized in various
The synthesis of methyl 3-chloro-2-methyl-3-oxopropanoate can be achieved through multiple methods:
Methyl 3-chloro-2-methyl-3-oxopropanoate has diverse applications:
Methyl 3-chloro-2-methyl-3-oxopropanoate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| Ethyl 3-chloro-2-methyl-3-oxopropanoate | C6H9ClO3 | 0.75 |
| Methyl 4-chloro-4-oxobutanoate | C5H7ClO3 | 0.75 |
| Methyl 5-chloro-5-oxopentanoate | C6H11ClO3 | 0.73 |
| Potassium 3-methoxy-3-oxopropanoate | C4H7O4K | 0.63 |
| Methyl malonic acid chloride methyl ester | C6H9ClO4 | 0.62 |
These compounds exhibit variations in their carbon chain lengths and functional groups, which influence their reactivity and applications. Methyl 3-chloro-2-methyl-3-oxopropanoate stands out due to its unique combination of chlorine and ester functionalities, making it particularly useful in organic synthesis and medicinal chemistry applications .
Corrosive